(2-Methylpentyl)(1-phenylethyl)amine

Description

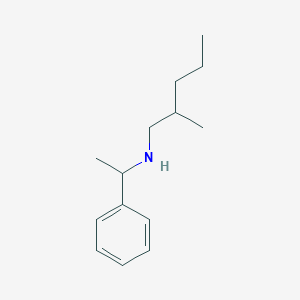

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylethyl)pentan-1-amine |

InChI |

InChI=1S/C14H23N/c1-4-8-12(2)11-15-13(3)14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,4,8,11H2,1-3H3 |

InChI Key |

ADAVOLZVTJERCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chiral Analytical Characterization of 2 Methylpentyl 1 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. In an achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which possess distinct physical properties and, consequently, different NMR spectra. This differentiation allows for the quantification of each enantiomer.

The enantiomeric purity of amines like (2-Methylpentyl)(1-phenylethyl)amine can be effectively determined using ¹H-NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA). CSAs are enantiomerically pure compounds that form rapid and reversible diastereomeric complexes with the analyte enantiomers through non-covalent interactions. These transient diastereomeric complexes exist in different magnetic environments, leading to the resolution of signals for the two enantiomers. For primary and secondary amines, common CSAs include chiral acids such as (2R, 3R)-dibenzoyl-tartaric acid. nih.gov When a CSA is added to a solution of racemic this compound, a key proton signal, such as the methine proton of the 1-phenylethyl moiety, is expected to split into two distinct signals, one for each diastereomeric complex. The relative integration of these separated peaks directly corresponds to the enantiomeric ratio. nih.gov

Alternatively, Chiral Derivatizing Agents (CDAs) can be used. CDAs react covalently with the enantiomers to form stable diastereomers. These diastereomers can then be analyzed by NMR, where the non-equivalence of their chemical shifts allows for enantiomeric excess determination.

¹⁹F-NMR spectroscopy, often used in conjunction with fluorine-containing CDAs or CSAs, offers several advantages for enantiopurity determination. The ¹⁹F nucleus has a large chemical shift range, which often results in greater separation of diastereomeric signals (Δδ) and high sensitivity. The absence of fluorine in many organic molecules means the resulting spectra are simple, with no interfering background signals. nih.govnih.gov For example, reacting this compound with a fluorinated CDA would yield diastereomers whose ¹⁹F signals are well-resolved, allowing for precise quantification. capes.gov.br Palladium complexes with chiral pincer ligands containing fluorine atoms have also been demonstrated as effective chemosensors for the robust differentiation of chiral amines via ¹⁹F-NMR. nih.gov

Table 1: Illustrative ¹H-NMR Data for Enantiopurity Determination of this compound using a Chiral Solvating Agent (CSA)

| Analyte Proton | Without CSA (δ, ppm) | With CSA (δ, ppm) (R)-enantiomer | With CSA (δ, ppm) (S)-enantiomer | Chemical Shift Difference (Δδ, ppm) |

|---|

Note: Data are hypothetical and for illustrative purposes, based on typical separations observed for similar amines. nih.gov

Chiroptical Spectroscopic Methods

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are paramount for assigning the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The modern approach for assigning the absolute configuration (AC) involves a comparison between the experimentally measured ECD spectrum and the spectrum predicted by quantum chemical calculations. mdpi.com

For this compound, the process would involve:

Performing a conformational search for one enantiomer (e.g., the (R,R)-isomer) to identify all low-energy conformers.

Calculating the ECD spectrum for each conformer using time-dependent density functional theory (TD-DFT).

Generating a final, Boltzmann-averaged theoretical spectrum based on the relative energies (or Gibbs free energies) of the conformers. mdpi.com

Comparing this theoretical spectrum with the experimental ECD spectrum. A match between the experimental spectrum and the calculated spectrum for the (R,R)-isomer confirms this absolute configuration. An inverted match would indicate the opposite (S,S)-configuration.

The Exciton Chirality Method (ECM) is a powerful non-computational subset of ECD used for molecules containing two or more interacting chromophores. The sign of the observed Cotton effects in the CD spectrum can be directly related to the spatial orientation of the chromophores, allowing for a straightforward assignment of absolute configuration. This method would be most applicable to a derivative of this compound, where a second chromophore is introduced.

Beyond absolute configuration, Circular Dichroism (CD) can be used for quantitative analysis to determine the enantiomeric ratio. The intensity of a CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. units.it By calibrating with samples of known enantiomeric excess, an analytical method can be established. High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a particularly effective technique, as it allows for the simultaneous separation and enantiomeric purity determination of chiral compounds. nih.gov This method can provide quantitative determination of enantiomeric impurities at levels suitable for pharmaceutical quality control. nih.gov

Note: Data are hypothetical, illustrating the principle of comparing experimental and theoretical results for configuration assignment. mdpi.com

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is the most widely used technique for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. eijppr.com The CSP creates a chiral environment within the column. As the enantiomers of this compound pass through the column, they form transient, diastereomeric complexes with the chiral selector of the stationary phase. eijppr.com The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak®), are highly effective for the resolution of a wide range of chiral compounds, including amines. nih.gov The choice of mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) is crucial for achieving optimal separation. The separation efficiency is characterized by the separation factor (α), which is the ratio of the retention factors of the two enantiomers, and the resolution (Rs), which measures the baseline separation between the two peaks.

Table 3: Representative Chiral HPLC Method for Separation of this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Separation Factor (α) | 1.20 |

Note: The chromatographic parameters are illustrative and represent a typical separation for this class of compounds on a polysaccharide-based CSP.

Reaction Mechanisms and Reactivity Profiles of Secondary Amines, with Focus on 2 Methylpentyl 1 Phenylethyl Amine Analogues

Nucleophilic Reactivity of Secondary Amines

The lone pair on the nitrogen atom makes secondary amines effective nucleophiles, enabling them to attack electron-deficient centers. This reactivity is fundamental to many bond-forming reactions. The nucleophilicity is influenced by both electronic and steric factors. fiveable.memasterorganicchemistry.com While secondary amines are generally strong nucleophiles, bulky substituents, such as the 2-methylpentyl and 1-phenylethyl groups, can introduce steric hindrance that modulates this reactivity. fiveable.meorganic-chemistry.org

Secondary amines readily participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, most commonly alkyl halides. organic-chemistry.org The reaction proceeds via a concerted mechanism where the amine's lone pair attacks the electrophilic carbon, displacing the leaving group in a single step. byjus.comwikipedia.org This process, known as N-alkylation, results in the formation of a tertiary amine. fiveable.me

Step 1: The secondary amine acts as a nucleophile, attacking the alkyl halide.

Step 2: A trialkylammonium salt is formed as an intermediate.

Step 3: A base (often another molecule of the starting amine) removes a proton from the nitrogen to yield the neutral tertiary amine product.

However, a significant challenge in the direct alkylation of secondary amines is the potential for overalkylation. youtube.com The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This lack of selectivity can complicate synthetic applications. youtube.com Steric hindrance in both the amine and the alkyl halide can slow the reaction rate but can also help mitigate overalkylation. fiveable.me

Table 1: Factors Influencing SN2 Reactivity of Secondary Amines

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | Bulky groups on the amine or alkyl halide impede the backside attack required for the SN2 transition state. fiveable.me |

| Nucleophilicity | Increases rate | Greater electron density on the nitrogen enhances its ability to attack the electrophile. Cyclic secondary amines are often more nucleophilic than their acyclic counterparts. masterorganicchemistry.comresearchgate.net |

| Leaving Group | Increases rate | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) stabilizes the negative charge in the transition state, accelerating the reaction. wikipedia.org |

| Solvent | Varies | Polar aprotic solvents (e.g., acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. organic-chemistry.org |

Secondary amines react with aldehydes and ketones in a nucleophilic addition reaction to the carbonyl carbon. ksu.edu.sa Unlike primary amines which form imines, secondary amines lead to the formation of enamines. chemistrysteps.comyoutube.comlibretexts.org This distinction arises because, after the initial addition and formation of an iminium ion intermediate, a secondary amine lacks a second proton on the nitrogen to eliminate. makingmolecules.comyoutube.com Instead, a proton is removed from an adjacent carbon atom (the α-carbon) to form a carbon-carbon double bond. jove.comopenochem.org

The mechanism for enamine formation is typically acid-catalyzed and proceeds through several reversible steps: libretexts.orgucalgary.ca

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. jove.comucalgary.ca

Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). ksu.edu.salibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a positively charged iminium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the α-carbon, leading to the formation of the neutral enamine and regenerating the acid catalyst. chemistrysteps.comucalgary.ca

The rate-determining step is generally the dehydration of the carbinolamine to form the iminium ion. masterorganicchemistry.com The reaction's pH is crucial; it must be acidic enough to protonate the hydroxyl group but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. jove.comlibretexts.org

Mechanistic Studies of Catalytic Reactions Involving Secondary Amines

Chiral secondary amines, including analogues of (2-Methylpentyl)(1-phenylethyl)amine, are cornerstones of asymmetric organocatalysis. wikipedia.orgnih.gov They operate by reversibly forming nucleophilic enamines or electrophilic iminium ions, which then participate in stereocontrolled bond-forming reactions. wikipedia.orgrsc.org This mode of activation is central to many modern synthetic strategies. researchgate.netrsc.org

The primary catalytic role of chiral secondary amines is in enamine catalysis. wikipedia.orgacs.org In this cycle, the chiral amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate in situ. rsc.orgresearchgate.net This enamine, being a nucleophile, then reacts with an electrophile. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov

A general catalytic cycle for an enamine-mediated reaction (e.g., alkylation) is as follows: acs.org

Enamine Formation: The chiral secondary amine catalyst reversibly reacts with a ketone or aldehyde substrate to form a chiral enamine. rsc.orgacs.org

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an alkyl halide or a Michael acceptor). The chiral environment dictated by the catalyst's structure controls the facial selectivity of the attack, thus establishing the product's stereochemistry. masterorganicchemistry.com

Iminium Ion Formation: This attack generates a new, substituted iminium ion. masterorganicchemistry.com

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium, releasing the functionalized carbonyl product and regenerating the chiral secondary amine catalyst, allowing it to enter a new cycle. acs.org

This catalytic approach has been successfully applied to a wide range of transformations, including aldol (B89426) reactions, Michael additions, and α-alkylations. makingmolecules.comnih.gov

The efficiency and outcome of secondary amine-catalyzed reactions are governed by several factors that influence both the reaction rate and its selectivity. numberanalytics.com

Regioselectivity: When an unsymmetrical ketone is used as a substrate, two different enamines can potentially be formed. The regiochemical outcome is typically governed by thermodynamic stability. makingmolecules.com Generally, the reaction favors the formation of the less substituted enamine (the kinetic product), especially with bulky secondary amines. This is attributed to minimizing steric strain between the amine's substituents and the substituents on the double bond. makingmolecules.com This contrasts with the formation of enolates under thermodynamic control, which usually favors the more substituted double bond.

Table 2: Regioselectivity in Enamine Formation from an Unsymmetrical Ketone

| Amine Catalyst | Product Ratio (Less Substituted : More Substituted) | Rationale |

|---|---|---|

| Pyrrolidine | Varies, can favor thermodynamic product | Less sterically demanding, allowing for equilibration to the more stable, substituted enamine. acs.org |

| Hexamethyleneimine | Favors less substituted product | Increased steric bulk disfavors the formation of the more substituted enamine due to A(1,3) strain. |

| Diisopropylamine | Strongly favors less substituted product | High steric hindrance effectively blocks the formation of the more substituted enamine, leading to high regioselectivity for the kinetic product. |

The choice of a specific secondary amine catalyst, like an analogue of this compound, allows chemists to fine-tune these factors, controlling the reaction's speed, stereochemical outcome, and regioselectivity to achieve a desired synthetic transformation. numberanalytics.comwikipedia.org

Computational Chemistry and Conformational Analysis of 2 Methylpentyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Stereochemical Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules, including their preferred shapes (conformations) and the relative stabilities of different stereoisomers. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for studying the geometries and energetic properties of molecules like (2-Methylpentyl)(1-phenylethyl)amine, which has two stereocenters and significant conformational flexibility.

For a molecule with multiple chiral centers, DFT can be used to calculate the total electronic energies of all possible diastereomers. The diastereomer with the lowest calculated energy is predicted to be the most stable. Furthermore, due to the rotation around single bonds, each diastereomer can exist in various conformations. A systematic conformational search followed by geometry optimization using DFT can identify the lowest-energy conformers for each diastereomer. mdpi.com The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

In substituted phenethylamines, key conformational preferences involve the rotation around the Cα-Cβ and C-N bonds. For instance, studies on the parent compound 2-phenylethylamine have identified multiple stable conformers, with the most stable ones featuring a gauche arrangement of the alkyl-amine chain, stabilized by a weak N-H···π interaction between the amino group and the phenyl ring. researchgate.net For this compound, DFT calculations would similarly explore the potential energy surface to locate energy minima corresponding to stable conformers, taking into account the steric bulk of the 2-methylpentyl group. The results of such calculations are typically presented as relative energies, with the lowest energy conformer set as the reference (0 kJ/mol).

Table 1: Hypothetical Relative Energies of (1R,2'R)-(2-Methylpentyl)(1-phenylethyl)amine Conformers Calculated via DFT This table is illustrative and based on typical findings for similar molecules.

| Conformer | Dihedral Angle (Cβ-Cα-N-C1') | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Gauche I | ~60° | 0.00 | 45.1 |

| Gauche II | ~-60° | 0.50 | 36.9 |

Data is hypothetical and for illustrative purposes only.

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Functionals like B3LYP or M06-2X, often paired with basis sets such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost for such systems. nih.govacs.org Dispersion corrections (e.g., -D3) are often included to better account for non-covalent interactions, which are crucial for determining conformational preferences. aps.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and assign absolute configurations.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the NMR parameters for all low-energy conformers and averaging them based on their predicted Boltzmann populations, a theoretical spectrum can be generated that closely approximates the experimental one. This is particularly useful for distinguishing between diastereomers, as they will have distinct predicted NMR spectra.

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) are highly sensitive to stereochemistry. Time-dependent DFT (TD-DFT) can be used to simulate CD spectra by calculating the rotational strengths of electronic transitions. acs.org The predicted spectrum for a specific enantiomer (e.g., the (R,R)-isomer) can be compared to the experimental spectrum. A match in the sign and shape of the CD signals allows for the unambiguous assignment of the absolute configuration of the molecule. nsf.gov This is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.

Table 2: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for a Proton in this compound This table is illustrative, demonstrating the principle of spectroscopic prediction.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|

Data is hypothetical and for illustrative purposes only.

Molecular Modeling of Chiral Recognition and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable for studying the non-covalent interactions that govern molecular recognition, a key process in chiral separations and biological systems.

Chiral recognition occurs when a chiral host molecule preferentially binds to one enantiomer of a chiral guest molecule over the other. mdpi.com This process relies on the formation of transient diastereomeric complexes that have different stabilities. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide detailed insights into these interactions.

For an amine like this compound, common chiral hosts include macrocycles like cyclodextrins or calixarenes. nih.govresearchgate.net Computational studies can model the inclusion of each enantiomer of the amine into the host's cavity. The primary goal is to calculate the binding free energy (ΔG_bind) for the formation of each diastereomeric host-guest complex. A significant difference in the binding energies for the two enantiomers indicates effective chiral recognition. acs.org

The binding energy is determined by a combination of factors, including:

Van der Waals interactions: Between the hydrophobic parts of the guest (e.g., the phenyl and methylpentyl groups) and the nonpolar interior of the host cavity.

Electrostatic interactions: Such as hydrogen bonds between the amine group of the guest and polar functional groups on the host. acs.org

Solvation/desolvation effects: The energetic cost and gain of removing water molecules from the host cavity and the guest surface upon complexation. acs.org

Molecular docking can predict the most likely binding poses of the guest within the host, while MD simulations can explore the dynamic stability of the complex over time, providing a more accurate picture of the interactions and a more rigorous calculation of binding energies. nih.gov These simulations can reveal subtle differences in how each enantiomer fits within the chiral environment of the host, explaining the basis for enantioselectivity.

Table 3: Hypothetical Binding Energies for the Complexation of this compound Enantiomers with β-Cyclodextrin This table is illustrative of molecular modeling results.

| Guest Enantiomer | Host | Calculated Binding Free Energy (ΔG_bind) (kJ/mol) |

|---|---|---|

| (R)-Amine | β-Cyclodextrin | -25.5 |

Data is hypothetical and for illustrative purposes only. A more negative value indicates stronger binding.

The difference in binding energy (ΔΔG = 3.4 kJ/mol in this hypothetical example) is a measure of the host's enantioselectivity and is directly related to the separation factor in chromatographic methods. nih.gov

Future Perspectives in Research on 2 Methylpentyl 1 Phenylethyl Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods such as reductive amination provide a foundational approach to synthesizing chiral amines, future research will likely focus on developing more sophisticated and sustainable routes for (2-Methylpentyl)(1-phenylethyl)amine. mdpi.comnih.gov The goal is to achieve higher yields, superior stereoselectivity, and more environmentally benign processes.

Biocatalysis: A significant area of development is the use of biocatalytic methods. nih.gov Enzymes, particularly transaminases (TAs), offer a pathway to highly enantiopure amines under mild reaction conditions. nih.gov Future work could involve engineering specific transaminases that can efficiently utilize pro-chiral ketones and an amine donor to produce this compound with exceptional enantiomeric excess. The use of ω-transaminases, which have been successfully employed in the synthesis of other chiral amines, presents a promising strategy. mdpi.com This enzymatic approach avoids the need for harsh reagents and can significantly improve the atom economy of the synthesis.

Chemo-enzymatic Strategies: Combining the strengths of traditional chemistry and biocatalysis, chemo-enzymatic methods are expected to gain prominence. mdpi.com For instance, an initial chemical synthesis could produce a racemic mixture of the target amine, followed by an enzymatic kinetic resolution to isolate the desired enantiomer in high purity. Lipases are particularly effective for such resolutions and have been used for related phenylethylamine derivatives. mdpi.com

Asymmetric Hydrogenation: Another promising avenue is the asymmetric hydrogenation of corresponding imines. This method, often catalyzed by transition metal complexes with chiral ligands, is a powerful tool for producing chiral amines. researchgate.net Research could focus on developing novel catalysts that are specifically tailored for the substrate leading to this compound, thereby maximizing both conversion and enantioselectivity.

Future synthetic strategies are summarized in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild conditions, sustainability. nih.gov | Enzyme screening and engineering for substrate specificity. |

| Chemo-enzymatic Resolution | Access to high enantiopurity from racemic mixtures. mdpi.com | Optimization of lipase-catalyzed kinetic resolution. |

| Asymmetric Hydrogenation | High efficiency and turnover numbers. researchgate.net | Development of tailored chiral ligands and catalysts. |

| Use of Chiral Auxiliaries | Predictable stereochemical outcome. mdpi.comnih.gov | Design of easily cleavable and recyclable auxiliaries. |

Expanding the Scope of Catalytic Applications

The inherent chirality of this compound makes it a valuable candidate for applications in asymmetric catalysis. Its structural framework, derived from 1-phenylethylamine (B125046), is a "privileged" scaffold known for its effectiveness in inducing chirality. mdpi.comnih.gov Future research will likely explore its utility in several catalytic domains.

Chiral Ligand Synthesis: The amine can serve as a versatile building block for the synthesis of more complex chiral ligands for transition-metal-catalyzed reactions. nih.gov By modifying the amine group, it can be incorporated into ligands such as phosphines, N-heterocyclic carbenes (NHCs), or salen-type structures. These new ligands could then be applied in key asymmetric transformations like hydrogenations, C-C bond formations, and arylations, potentially offering unique reactivity and selectivity profiles. nih.govmdpi.comnih.gov

Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze reactions, represents a major area for expansion. This compound itself, or its derivatives, could function as effective organocatalysts. For example, it could be used in Michael additions, aldol (B89426) reactions, or Mannich reactions, where the amine can activate substrates through the formation of transient iminium or enamine intermediates.

Chiral Auxiliary: The compound can also be employed as a chiral auxiliary, a well-established application for 1-phenylethylamine derivatives. mdpi.comnih.gov By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Research in this area would focus on demonstrating its effectiveness with a broader range of substrates and reaction types, optimizing the conditions for both the diastereoselective reaction and the cleavage of the auxiliary.

| Catalytic Application | Mechanism/Role | Potential Reactions |

| Chiral Ligand Precursor | Coordinates to a metal center, creating a chiral environment. nih.gov | Asymmetric hydrogenation, cross-coupling. |

| Organocatalyst | Forms transient iminium/enamine intermediates. mdpi.com | Michael additions, aldol reactions. |

| Chiral Auxiliary | Covalently bonds to a substrate to direct stereoselective transformations. mdpi.comnih.gov | Alkylation, acylation, conjugate addition. |

Advancements in High-Throughput Chiral Analysis Methodologies

The development of new synthetic routes and catalytic applications for this compound will generate a large number of samples requiring rapid and accurate analysis of enantiomeric purity. Traditional methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), while reliable, can be time-consuming and not suitable for screening large libraries of reactions or catalysts. rsc.orgnih.govmdpi.com Therefore, future research will heavily rely on the adoption and development of high-throughput screening (HTS) techniques.

Optical and Spectroscopic Methods: Modern HTS methodologies often employ optical techniques. A combination of a fluorescent indicator displacement assay to determine concentration and circular dichroism (CD) to measure enantiomeric excess (ee) can allow for the analysis of hundreds of samples in a very short time. nih.gov This "mix and measure" approach avoids laborious sample workup and chromatographic separation. nih.gov

NMR-Based Techniques: Another powerful tool is the use of ¹⁹F NMR spectroscopy in conjunction with chiral derivatizing agents. acs.org This method can provide rapid and simultaneous determination of both yield and enantioselectivity. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent choice for high-throughput enantioanalysis, boosting analytical efficiency by more than an order of magnitude compared to traditional chromatography. acs.org

The table below compares traditional and modern chiral analysis methods:

| Analytical Method | Principle | Throughput | Key Advantages |

| Chiral HPLC/GC | Chromatographic separation on a chiral stationary phase. mdpi.com | Low to Medium | High accuracy and resolution. |

| Fluorescence/CD Spectroscopy | Optical response to chiral analyte binding or derivatization. rsc.orgnih.gov | High | Extremely fast, minimal sample preparation. nih.gov |

| ¹⁹F NMR Spectroscopy | Diastereomer formation with a fluorinated chiral derivatizing agent. acs.org | High | Simultaneous determination of yield and ee, high efficiency. acs.org |

The integration of these advanced analytical platforms will be essential for accelerating the research and development cycle for this compound, enabling the rapid optimization of synthetic conditions and the discovery of new catalytic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing (2-Methylpentyl)(1-phenylethyl)amine with high purity?

- Methodological Answer : The compound can be synthesized via monoalkylation of (1-phenylethyl)amine using 2-methylpentyl halides (e.g., bromide or iodide). Key steps:

- Use polar aprotic solvents (e.g., DMPU or DMF) to enhance nucleophilicity .

- Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) to minimize byproducts.

- Purify via fractional distillation or silica gel chromatography, monitoring purity by <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS .

- Critical Factor : Residual solvents or unreacted starting materials may skew analytical results; employ vacuum drying and repeated crystallization.

Q. Which analytical techniques are most reliable for characterizing stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% diethylamine .

- Optical Rotation : Measure [α]D values and compare to literature data for enantiomeric excess (e.g., [α]D +199.0° for >99% ee in bis(1-phenylethyl)amine derivatives) .

- NMR Spectroscopy : Analyze splitting patterns in <sup>1</sup>H NMR for diastereotopic protons near chiral centers .

Advanced Research Questions

Q. How does the steric bulk of the 2-methylpentyl group influence enantioselectivity in catalytic applications?

- Mechanistic Analysis : The 2-methylpentyl group increases steric hindrance, altering transition-state geometries in asymmetric catalysis. Computational studies (DFT/M06 level) show:

- Helical Pitch Modulation : Bulky substituents on the amine moiety (e.g., 1-phenylethyl) enhance helical twisting in phosphoramidite-Au(I) catalysts, improving enantioselectivity by ~20% .

- Steric vs. Electronic Effects : Molecular mechanics simulations suggest steric interactions dominate over electronic effects in chiral induction. For example, 2-methylpentyl groups create a "chiral pocket" that restricts substrate orientation .

- Experimental Validation : Compare enantiomeric excess (ee) using derivatives with shorter (e.g., ethyl) vs. branched alkyl chains.

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound?

- Data Contradiction Analysis : Discrepancies often arise from:

- Catalyst Source : Commercial vs. in-house-synthesized ligands may vary in purity (e.g., 95% vs. >99% ).

- Reaction Conditions : Temperature sensitivity (e.g., 0–6°C storage for amine stability ) and solvent polarity (aprotic vs. protic) impact transition-state equilibria.

- Analytical Calibration : Standardize chiral HPLC protocols using certified reference materials (e.g., PubChem data ).

- Resolution Step : Replicate studies with controlled variables (e.g., identical catalyst batches, inert atmosphere).

Q. What role does the 1-phenylethylamine moiety play in stabilizing transition states during cross-coupling reactions?

- Transition-State Analysis :

- π-π Stacking : The phenyl group stabilizes aryl substrates via aromatic interactions, lowering activation energy by ~15 kcal/mol in Au(I)-catalyzed reactions .

- Steric Shielding : The methyl branch in 1-phenylethylamine prevents undesired side reactions (e.g., β-hydride elimination) by blocking axial approach pathways .

- Computational Validation : Use molecular docking software (e.g., AutoDock Vina) to model ligand-substrate interactions.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation Strategies :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point >113°C ).

- Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite. Avoid ignition sources (flammability class III ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.